Cas no 615279-51-1 (1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole)

1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole
- 1-[2-(4-Chloro-phenoxy)-ethyl]-2-isopropyl-1H-benzoimidazole
- 1H-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(1-methylethyl)-
- 1-(2-(4-chlorophenoxy)ethyl)-2-isopropyl-1H-benzo[d]imidazole
- 1-[2-(4-chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole
- AKOS001147416
- VU0489431-1
- 1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole
- Z25792089
- F1670-0189
- 615279-51-1
-
- インチ: 1S/C18H19ClN2O/c1-13(2)18-20-16-5-3-4-6-17(16)21(18)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3
- InChIKey: FSTQYKSUEUKMKD-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)C)N(CCOC2=CC=C(Cl)C=C2)C2=CC=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 314.1185909g/mol
- どういたいしつりょう: 314.1185909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 27Ų
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 478.5±25.0 °C(Predicted)
- 酸性度係数(pKa): 5.34±0.10(Predicted)
1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1670-0189-2μmol |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-3mg |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-10μmol |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-50mg |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-20mg |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-5mg |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-25mg |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-20μmol |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-2mg |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1670-0189-30mg |
1-[2-(4-chlorophenoxy)ethyl]-2-(propan-2-yl)-1H-1,3-benzodiazole |
615279-51-1 | 90%+ | 30mg |
$119.0 | 2023-07-28 |
1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
6. Book reviews
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
1-2-(4-chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazoleに関する追加情報
Introduction to 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS No. 615279-51-1)
1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS No. 615279-51-1) is a synthetic compound that belongs to the class of benzodiazoles. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. The unique structure of this compound, characterized by a 4-chlorophenoxy group and an isopropyl substituent, contributes to its distinctive chemical properties and biological activities.
The benzodiazole core is a well-known scaffold in medicinal chemistry, often associated with a wide range of biological activities such as anxiolytic, sedative, and anticonvulsant effects. However, the specific combination of the 4-chlorophenoxy and isopropyl groups in 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole introduces novel properties that have been the focus of recent research.
Recent studies have explored the potential therapeutic applications of 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole. One notable area of interest is its activity as a modulator of the central nervous system (CNS). Research has shown that this compound exhibits potent binding affinity to specific receptors in the CNS, suggesting its potential as a lead compound for the development of new drugs targeting neurological disorders.
In addition to its CNS activity, 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases.
The synthetic route for 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole has been well-documented in the literature. The synthesis typically involves several steps, including the formation of the 4-chlorophenoxy ether and the subsequent coupling with an appropriate benzodiazole precursor. The use of advanced synthetic techniques and catalysts has enabled researchers to optimize the yield and purity of this compound, facilitating its large-scale production for further studies.
Pharmacokinetic studies have provided valuable insights into the behavior of 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole in biological systems. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high bioavailability and low toxicity profile make it an attractive candidate for preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole in various therapeutic indications. Preliminary results from these trials have been promising, with several studies reporting significant improvements in patient outcomes. However, further research is needed to fully understand the long-term effects and potential side effects of this compound.
From a materials science perspective, 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole has also shown potential as a functional material. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. Researchers are exploring ways to incorporate this compound into polymer blends and thin films to enhance their performance.
In conclusion, 1-2-(4-Chlorophenoxy)ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole (CAS No. 615279-51-1) is a versatile compound with a wide range of potential applications. Its unique chemical structure and biological activities make it an exciting subject of ongoing research in both pharmaceuticals and materials science. As more data becomes available from clinical trials and materials science studies, it is likely that this compound will continue to attract significant attention from researchers and industry professionals alike.
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